2-bromo-1-N-(2,4-difluorophenyl)benzene-1,4-diamine
Overview
Description
2-Bromo-1-N-(2,4-difluorophenyl)benzene-1,4-diamine, also known as 2-Bromo-N-(2,4-difluorophenyl)-1,4-benzenediamine or 2-Bromo-N-(2,4-difluorophenyl)-1,4-phenylenediamine, is an organic compound that has been used in a variety of scientific studies. It has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. This compound is a derivative of 1,4-diaminobenzene, and it has two bromine atoms attached to the nitrogen atom. It can be synthesized from 1,4-diaminobenzene and bromine, and it is a colorless solid.
Scientific Research Applications
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N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24)
- Field : Chemical Sciences
- Application : The compound was synthesized and its crystal structure was determined .
- Method : The compound was synthesized using standard synthetic procedures from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline. Crystals of Fo24 were grown from CH2Cl2 at room temperature .
- Results : The Fo24 crystal structure was determined using single-crystal X-ray diffraction methods at 294 (1) K in space group Pn (No. 7) .
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Indole Derivatives
- Field : Pharmaceutical Sciences
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Method : Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
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2-Bromo-N1, N1, N4, N4-tetramethyl-benzene-1,4-diamine
- Field : Photographic Processing
- Application : The compound has been reported as a catalyst for hydrogen peroxide bleaching in photographic processing methods .
- Method : The synthesis and characterization of the compound are not available in the chemical literature .
- Results : No results or outcomes were provided .
properties
IUPAC Name |
2-bromo-1-N-(2,4-difluorophenyl)benzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrF2N2/c13-9-6-8(16)2-4-11(9)17-12-3-1-7(14)5-10(12)15/h1-6,17H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORIOODRBDTNCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)NC2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-1-N-(2,4-difluorophenyl)benzene-1,4-diamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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